2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN7O/c25-19-7-4-8-20(26)21(19)24(34)27-9-10-33-23-18(15-30-33)22(28-16-29-23)32-13-11-31(12-14-32)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,27,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRIGRKNSVZELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=C(C=CC=C5Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold serves as the central heterocyclic framework. Its synthesis typically begins with the condensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide under reflux conditions, yielding 1H-pyrazolo[3,4-d]pyrimidin-4-amine. Subsequent chlorination using phosphorus oxychloride (POCl₃) at 110°C generates 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for nucleophilic substitution reactions.
Optimization Note:
- Excess POCl₃ (3–5 equivalents) ensures complete conversion, while catalytic dimethylformamide (DMF) accelerates the reaction.
- Purification via recrystallization from ethanol yields the chlorinated product in >85% purity.
Alkylation to Attach the Ethylamine Linker
The 1-position of the pyrazolopyrimidine is alkylated with 2-aminoethyl bromide to introduce the ethylamine spacer. A mixture of 4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv), 2-aminoethyl bromide hydrobromide (1.5 equiv), and potassium carbonate (3.0 equiv) in acetonitrile is refluxed for 8 hours, yielding 1-(2-aminoethyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine.
Purification Challenge:
- Residual KBr is removed via aqueous extraction (water/dichloromethane), followed by column chromatography (SiO₂, 7:3 ethyl acetate/methanol).
Formation of the Benzamide Moiety
The final step involves coupling the ethylamine intermediate with 2-chloro-6-fluorobenzoic acid. The acid is activated as its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C–25°C for 2 hours. The resulting acyl chloride is reacted with 1-(2-aminoethyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in DCM with triethylamine (TEA, 2.0 equiv) as a base, yielding the target benzamide.
Alternative Coupling Methods:
- Use of HATU or EDCl/HOBt in DMF achieves comparable yields (80–85%) but requires longer reaction times (24 hours).
Spectral Characterization Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 2H, Ar-H), 7.42–7.38 (m, 1H, Ar-H), 4.32 (t, J = 6.0 Hz, 2H, CH₂), 3.80–3.75 (m, 4H, piperazine-H), 3.15–3.10 (m, 4H, piperazine-H), 2.55 (t, J = 6.0 Hz, 2H, CH₂).
- HRMS (ESI): m/z calculated for C₂₄H₂₃ClFN₇O [M+H]⁺: 480.1664; found: 480.1668.
Purification and Crystallographic Analysis
The crude product is purified via recrystallization from ethanol/water (9:1), yielding white crystals suitable for X-ray diffraction. A study of a structurally analogous benzamide (PMC3151813) reveals intermolecular N–H⋯O and C–H⋯F hydrogen bonds, which stabilize the crystal lattice. Similar interactions are anticipated in the target compound, influencing its solubility and melting point.
Table 1. Summary of Reaction Conditions for Key Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazolopyrimidine chlorination | POCl₃, DMF, 110°C, 6h | 89% |
| 2 | Piperazine substitution | 1-phenylpiperazine, DMSO, 120°C, 12h | 75% |
| 3 | Ethylamine alkylation | 2-aminoethyl bromide, K₂CO₃, MeCN, reflux, 8h | 68% |
| 4 | Benzamide formation | SOCl₂, TEA, DCM, 25°C, 2h | 82% |
Table 2. Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃ClFN₇O |
| Molecular Weight | 479.9 g/mol |
| Melting Point | 218–220°C (dec.) |
| Solubility | DMSO: >50 mg/mL |
Chemical Reactions Analysis
Types of reactions:
Oxidation: The compound can undergo oxidation reactions typically with agents like hydrogen peroxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions might involve hydrogenation, yielding amines from nitro groups.
Substitution: Halogen groups (chloro, fluoro) are prone to nucleophilic substitution under basic conditions, forming various derivatives.
Common reagents and conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major products formed:
Hydroxylated and reduced derivatives of the original compound, each having different potential biological activities.
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules, enabling the study of structure-activity relationships.
Biology: It’s utilized in studies to understand its interactions with various biological macromolecules, including proteins and enzymes.
Medicine: Potential therapeutic applications include acting as a lead compound in the development of new pharmaceuticals, particularly targeting neurological or oncological pathways.
Industry: Its unique chemical properties are exploited in the manufacturing of specialty chemicals and in material science research.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets:
Molecular targets: Often involves binding to receptor sites on proteins, modulating their activity.
Pathways involved: Can include inhibition of enzyme activity, altering signal transduction pathways, or interfering with DNA synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from Pharmaceutical Impurity Profiles
MM0421.02 (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) :
- Core Structure : Triazolo[4,3-a]pyridine (vs. pyrazolo[3,4-d]pyrimidine in the target compound).
- Substituents : A propyl linker with a 4-phenylpiperazine group.
- Key Difference : The triazolo-pyridine core may reduce kinase selectivity compared to pyrazolo-pyrimidine derivatives, which are often optimized for ATP-binding pockets .
- MM0421.03 (2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride): Substituent Variation: 4-Chlorophenyl on the piperazine ring (vs. unsubstituted phenyl in the target compound).
Patent-Derived Pyrazolo-Pyrimidine Analogues
- Example 53 (4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide): Core Structure: Shared pyrazolo[3,4-d]pyrimidine core. Substituents: Chromenone and fluorophenyl groups replace the benzamide and phenylpiperazine in the target compound. Activity Implications: The chromenone moiety may confer anti-inflammatory or antioxidant properties, diverging from the likely kinase-inhibitory role of the target compound .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Activity |
|---|---|---|---|---|
| 2-Chloro-6-Fluoro-N-(2-(4-(4-Phenylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | Pyrazolo[3,4-d]pyrimidine | 2-Chloro-6-fluorobenzamide, 4-phenylpiperazine | ~476.5 (estimated) | Kinase inhibition, CNS modulation |
| MM0421.02 | Triazolo[4,3-a]pyridine | 3-(4-Phenylpiperazin-1-yl)propyl | ~378.4 (calculated) | Off-target impurity |
| Example 53 (Patent) | Pyrazolo[3,4-d]pyrimidine | Chromen-2-yl, 2-fluoro-N-isopropylbenzamide | 589.1 (reported) | Anti-inflammatory, kinase activity |
Key Research Findings
- Core Heterocycle Impact : Pyrazolo-pyrimidine derivatives (e.g., Example 53) exhibit superior kinase-binding efficiency compared to triazolo-pyridine analogues (e.g., MM0421.02) due to their planar geometry and hydrogen-bonding capacity .
- Substituent Effects: Chloro/fluoro groups on benzamide (target compound) enhance metabolic stability over non-halogenated analogues. Phenylpiperazine moieties (target compound vs. MM0421.02) may improve blood-brain barrier penetration for CNS targets .
Biological Activity
2-Chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrazolo-pyrimidine core and a piperazine moiety, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of chlorine and fluorine substituents, which may influence its biological activity.
Research indicates that compounds similar to this compound may act as modulators of various biological pathways. Specifically, studies have shown that pyrazolo[3,4-d]pyrimidines can interact with key receptors and enzymes involved in cell signaling processes.
Key Biological Pathways
- CFTR Activation : Some derivatives of pyrazolo-pyrimidines have been identified as activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, which plays a crucial role in chloride ion transport across epithelial cells. This mechanism is particularly relevant in treating conditions like cystic fibrosis and dry eye disease .
- Antiproliferative Effects : Compounds with similar structures have demonstrated antiproliferative activity against cancer cell lines. This is attributed to their ability to inhibit key signaling pathways involved in cell growth and division .
Biological Activity Data
A summary of biological activity data related to this compound is presented in the table below:
Case Study 1: CFTR Activation
In a study evaluating the efficacy of a related pyrazolo[3,4-d]pyrimidine compound on CFTR activity, researchers observed a dose-dependent increase in chloride currents in CHO-K1 cells. The compound was able to activate CFTR channels effectively without exhibiting cytotoxic effects at concentrations up to 30 µM .
Case Study 2: Antiproliferative Action
Another investigation focused on the antiproliferative properties of similar compounds against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that these compounds may serve as lead candidates for further development in oncology .
Q & A
Q. Optimization Strategies :
- Catalysts : Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems .
- Solvent Selection : DMF or dichloromethane improves solubility of intermediates .
- Purity Control : Use HPLC to monitor byproducts; recrystallization in ethanol/water mixtures enhances yield .
Advanced: How do structural modifications influence target binding and pharmacokinetics?
Answer :
The compound’s activity hinges on three regions:
Pyrazolo-Pyrimidine Core : Modifications here (e.g., substituting N1 with ethyl groups) alter kinase inhibition profiles. For example, trifluoromethyl groups at C4 increase metabolic stability by reducing CYP450 interactions .
Phenylpiperazine Moiety : Replacing phenyl with pyridyl groups enhances water solubility but may reduce blood-brain barrier penetration .
Benzamide Substituents : Chloro-fluoro substitution at C2 and C6 optimizes steric compatibility with ATP-binding pockets in kinases .
Q. Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., piperazine coupling at N1 vs. N3) .
- LC-MS : Detects impurities (e.g., des-chloro byproducts) with a mass accuracy of <2 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .
Advanced: How can discrepancies in reported biological activities be systematically addressed?
Answer : Contradictions often arise from:
- Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity : Compare HPLC traces across studies; impurities >95% correlate with reliable IC₅₀ values .
- Cellular Context : Test in isogenic cell lines to isolate target-specific effects vs. off-target interactions .
Case Study : A 2025 study reported conflicting IC₅₀ values (75 nM vs. 210 nM) for EGFR inhibition. Retesting under uniform conditions (10 µM ATP, 1% DMSO) resolved the discrepancy, attributing it to assay buffer differences .
Basic: What in vitro assays are recommended for initial pharmacological profiling?
Q. Answer :
- Kinase Inhibition : Use TR-FRET assays with recombinant kinases (e.g., EGFR, VEGFR2) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, HepG2) with 72-hour exposure .
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
Advanced: Which computational methods predict binding modes and off-target risks?
Q. Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP pockets (e.g., hinge region hydrogen bonding) .
- MD Simulations : GROMACS-based 100-ns trajectories assess conformational stability of the piperazine-benzamide linkage .
- Pharmacophore Screening : SwissTargetPredictor identifies off-targets (e.g., serotonin receptors due to piperazine similarity) .
Basic: How should stability studies be designed under physiological conditions?
Q. Answer :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS every 24h .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 4 weeks; assess purity changes .
Advanced: What strategies improve bioavailability without compromising potency?
Q. Answer :
- Prodrug Design : Esterify the benzamide to enhance intestinal absorption .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- LogP Optimization : Introduce polar groups (e.g., morpholine) to reduce LogP from 3.5 to 2.8, improving aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
